![molecular formula C15H19N3O2S B2609291 N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide CAS No. 1252349-73-7](/img/structure/B2609291.png)
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the family of piperidine carboxamides. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal activity, and its dysregulation has been implicated in several neurological and psychiatric disorders, including epilepsy, anxiety, and depression.
Mécanisme D'action
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide increases the levels of GABA in the brain, which can lead to a reduction in neuronal activity and a decrease in seizure activity and anxiety-like behavior.
Biochemical and physiological effects:
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal activity and a decrease in seizure activity and anxiety-like behavior. N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide has also been shown to have antidepressant-like effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide in lab experiments is its selectivity for GABA aminotransferase. This allows researchers to specifically target this enzyme and study its effects on GABA levels in the brain. One limitation of using N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide in lab experiments is its potency, which can make it difficult to accurately dose and control for any potential side effects.
Orientations Futures
There are several potential future directions for the study of N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide. One area of research could focus on its potential therapeutic applications in the treatment of epilepsy, anxiety, and depression. Another area of research could focus on the development of more selective and potent inhibitors of GABA aminotransferase. Additionally, the effects of long-term use of N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide on GABA levels and neuronal activity in the brain should be further investigated.
Méthodes De Synthèse
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of piperidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with thiophene-2-carboxylic acid to form the corresponding acid anhydride. The acid anhydride is then reacted with 1-cyanopropylamine to form N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide.
Applications De Recherche Scientifique
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. In preclinical studies, N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide has been shown to increase the levels of GABA in the brain, which can lead to a reduction in seizure activity and anxiety-like behavior. N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide has also been shown to have antidepressant-like effects in animal models of depression.
Propriétés
IUPAC Name |
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-2-12(9-16)17-14(19)11-5-3-7-18(10-11)15(20)13-6-4-8-21-13/h4,6,8,11-12H,2-3,5,7,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKKZPGPHOTTFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1CCCN(C1)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.